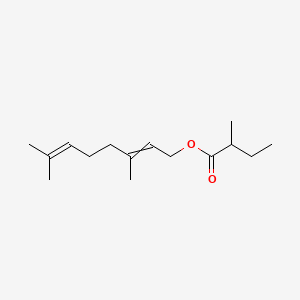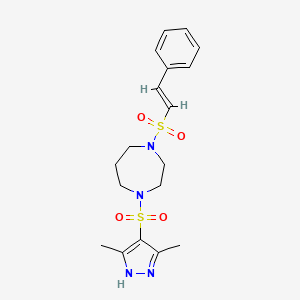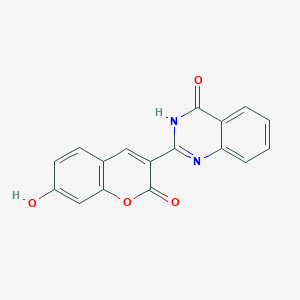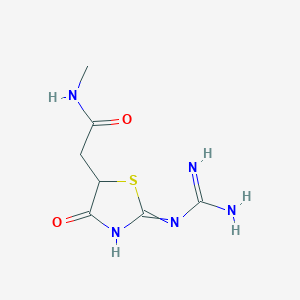
Geranyl 2-methyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Geranyl 2-methyl butyrate is an organic compound belonging to the class of esters. It is known for its pleasant fruity aroma and is commonly used in the flavor and fragrance industry. The compound is derived from geraniol and 2-methyl butyric acid, making it a valuable ingredient in various applications due to its aromatic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Geranyl 2-methyl butyrate can be synthesized through esterification reactions. One common method involves the reaction between geraniol and 2-methyl butyric acid in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion. The use of lipase enzymes as biocatalysts has also been explored for a greener synthesis approach, achieving high yields under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous-flow reactors and immobilized enzymes to enhance efficiency and yield. The optimization of reaction parameters such as temperature, pH, and substrate concentration is crucial for maximizing production .
Chemical Reactions Analysis
Types of Reactions
Geranyl 2-methyl butyrate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Esterification: Geraniol and 2-methyl butyric acid with an acid catalyst or lipase enzyme.
Hydrolysis: Acidic or basic conditions to break down the ester into its constituent alcohol and acid.
Oxidation: Strong oxidizing agents can convert the geranyl group into various oxidized products.
Reduction: Reducing agents can modify the geranyl group, although this is less common.
Major Products
The primary products of these reactions include geraniol, 2-methyl butyric acid, and various oxidized or reduced derivatives of this compound .
Scientific Research Applications
Geranyl 2-methyl butyrate has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and enzymatic catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in formulations for topical applications due to its pleasant aroma and potential skin benefits.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products such as perfumes, cosmetics, and food items
Mechanism of Action
The mechanism of action of geranyl 2-methyl butyrate involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In biological systems, it may exert effects through its antioxidant properties, scavenging free radicals and reducing oxidative stress. The exact molecular targets and pathways are still under investigation, but its activity is likely related to its chemical structure and reactivity .
Comparison with Similar Compounds
Geranyl 2-methyl butyrate can be compared with other esters such as:
- Geranyl acetate
- Geranyl propionate
- Citronellyl butyrate
- Neryl 2-methyl butyrate
These compounds share similar aromatic properties but differ in their chemical structure and specific applications. This compound is unique due to its specific combination of geraniol and 2-methyl butyric acid, which imparts a distinct fruity aroma and specific reactivity in chemical processes .
Properties
Molecular Formula |
C15H26O2 |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
3,7-dimethylocta-2,6-dienyl 2-methylbutanoate |
InChI |
InChI=1S/C15H26O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h8,10,14H,6-7,9,11H2,1-5H3 |
InChI Key |
PEQMAZJTEUEQJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-heptyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106089.png)
![9-(3,4-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106093.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106101.png)
![4-(4-oxo-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B14106107.png)

![8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B14106113.png)
![3-(2-chlorobenzyl)-8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14106128.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106138.png)
![(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-octanoyloxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B14106150.png)

![4-[4-(benzyloxy)-3-methoxyphenyl]-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14106166.png)


![9-(4-ethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106192.png)
